(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a complex organic compound that features a diverse array of functional groups, including a benzo[d][1,3]dioxole moiety, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. This reaction forms the core acrylamide structure, which can then be further functionalized to introduce the benzo[d][1,3]dioxole, furan, and oxadiazole groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups that can participate in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes, receptors, and proteins, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Shares the benzo[d][1,3]dioxole moiety but differs in the presence of a piperidine ring instead of the furan and oxadiazole rings.
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one: Contains an aminophenyl group instead of the furan and oxadiazole rings.
Uniqueness
The uniqueness of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and potential biological activities. The presence of the benzo[d][1,3]dioxole, furan, and oxadiazole rings in a single molecule is relatively rare and offers unique opportunities for research and application.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(10-8-15-7-9-18-20(12-15)30-14-29-18)24-17-5-2-1-4-16(17)13-22-25-23(26-31-22)19-6-3-11-28-19/h1-12H,13-14H2,(H,24,27)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEILVZBCYWMFJ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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